2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethan-1-amine hydrochloride
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Overview
Description
2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethan-1-amine hydrochloride is a synthetic organic compound characterized by the presence of a pentafluorophenoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethan-1-amine hydrochloride typically involves multiple steps:
Formation of the Pentafluorophenoxy Intermediate: The initial step involves the preparation of 2,3,4,5,6-pentafluorophenol, which is then reacted with a suitable phenyl halide under basic conditions to form the pentafluorophenoxyphenyl intermediate.
Amination Reaction: The intermediate is then subjected to an amination reaction where it is reacted with ethylamine under controlled conditions to form the ethanamine derivative.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine moiety, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the aromatic rings or the amine group, potentially yielding partially or fully reduced derivatives.
Substitution: The pentafluorophenoxy group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. It may also exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where the fluorinated aromatic rings impart desirable properties like chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethan-1-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity by participating in hydrogen bonding and van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethanol: Similar structure but with a hydroxyl group instead of an amine.
2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]acetic acid: Contains a carboxylic acid group instead of an amine.
2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]methanol: Features a methanol group in place of the ethanamine moiety.
Uniqueness
The uniqueness of 2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethan-1-amine hydrochloride lies in its combination of a pentafluorophenoxy group with an ethanamine moiety, which imparts distinct chemical and physical properties
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better exploit its properties for scientific and industrial advancements.
Properties
IUPAC Name |
2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F5NO.ClH/c15-9-10(16)12(18)14(13(19)11(9)17)21-8-3-1-7(2-4-8)5-6-20;/h1-4H,5-6,20H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKIQECUDFCJMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)OC2=C(C(=C(C(=C2F)F)F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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